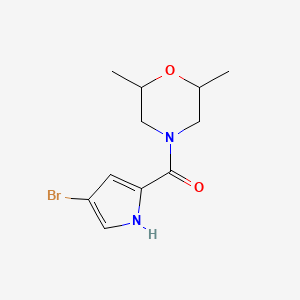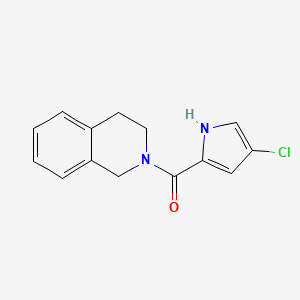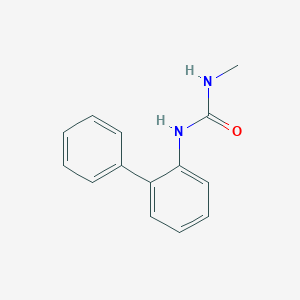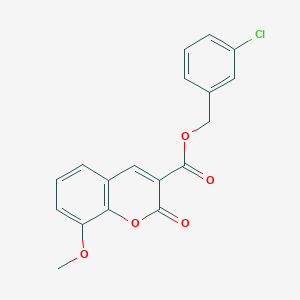
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDPMM is a synthetic molecule that belongs to the class of pyrrole derivatives and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity by binding to specific targets in cells and altering their function. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth. (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. It also possesses potent biological activity, making it an attractive target for drug development. However, one limitation is that the synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry. Another limitation is that the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, which makes it difficult to optimize its biological activity.
Direcciones Futuras
There are several future directions for the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further elucidate the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in cancer cells and bacteria. This will provide insight into how (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity and may lead to the development of more potent analogs. Another direction is to explore the potential applications of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in other fields such as material science and catalysis. This may lead to the development of new materials and catalysts with unique properties. Overall, the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has the potential to lead to significant advances in various fields.
Métodos De Síntesis
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized by reacting 4-bromo-2-pyrrolidinone with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate that is subsequently converted to (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone through further chemical reactions. The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to possess potent antitumor activity against various cancer cell lines. It has also been found to exhibit antimicrobial activity against several bacterial strains. In material science, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-14(6-8(2)16-7)11(15)10-3-9(12)4-13-10/h3-4,7-8,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKYXMIOSYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
